molecular formula C13H17NO2 B086072 Ethyl 3-(benzylamino)but-2-enoate CAS No. 1020-67-3

Ethyl 3-(benzylamino)but-2-enoate

Cat. No.: B086072
CAS No.: 1020-67-3
M. Wt: 219.28 g/mol
InChI Key: RWPJUWHLVMMSQO-PKNBQFBNSA-N
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Description

Significance of β-Enamino Esters in Contemporary Organic Synthesis

β-Enamino esters, also known as enamines of β-dicarbonyl compounds, are a class of organic compounds that have garnered significant attention in modern organic synthesis. acgpubs.orgacgpubs.org Their versatile nature makes them valuable intermediates and building blocks for the creation of a wide array of more complex molecules. acgpubs.orgnih.gov These compounds are particularly crucial in the synthesis of various heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. acgpubs.orgresearchgate.net

The significance of β-enamino esters stems from their unique chemical reactivity, possessing both nucleophilic and electrophilic characteristics. acgpubs.orgresearchgate.net This dual reactivity allows them to participate in a diverse range of chemical reactions, making them attractive starting materials for constructing bioactive heterocycles like pyrazoles, oxazoles, quinolines, and pyridinones. acgpubs.orgresearchgate.net Many of these synthesized heterocycles form the core structures of important pharmaceuticals, including antibacterial, anti-inflammatory, anticonvulsant, and antitumor agents. acgpubs.orgresearchgate.net Beyond pharmaceuticals, β-enamino esters are also precursors for the synthesis of β-amino acids, γ-amino alcohols, peptides, and various alkaloids. acgpubs.orgacgpubs.org

Due to their importance, numerous synthetic methods have been developed to produce β-enamino esters efficiently. acgpubs.org The ongoing research in this area focuses on creating cleaner, more efficient, and environmentally friendly synthetic routes. acgpubs.org

Historical Context and Current Research Landscape of Ethyl 3-(benzylamino)but-2-enoate as a Model Compound

This compound, a specific β-enamino ester, has emerged as a key model compound in the study and application of this class of molecules. cymitquimica.comnih.gov Its chemical structure features a benzylamino group attached to a but-2-enoate backbone. cymitquimica.comnih.gov

Historically, the synthesis of β-enamino esters like this compound often involved the direct condensation of a β-keto ester, such as ethyl acetoacetate (B1235776), with an amine, like benzylamine (B48309). researchgate.net These early methods frequently required harsh conditions, such as refluxing in an aromatic solvent with azeotropic removal of water. researchgate.net

The current research landscape has shifted towards developing milder and more efficient catalytic methods for its synthesis. acs.orgorganic-chemistry.org This includes the use of various catalysts like zinc perchlorate, bismuth(III) trifluoroacetate, and scandium(III) triflate to promote the reaction under more benign conditions, often with higher yields and shorter reaction times. acgpubs.org Some modern approaches even utilize solvent-free conditions or environmentally friendly solvents like water. acgpubs.orgorganic-chemistry.org

This compound is frequently employed as a model substrate in the development of new synthetic methodologies due to its representative structure and reactivity. acs.org Its applications are extensive, particularly in the synthesis of diverse heterocyclic systems. For instance, it serves as a precursor for the synthesis of quinolines, dihydropyridines, and pyrimidines, which are important scaffolds in medicinal chemistry. acs.orgjptcp.commdpi.com The compound's ability to undergo various cyclization and multicomponent reactions makes it a valuable tool for synthetic chemists. beilstein-journals.org

Interactive Data Table: Properties of this compound

Property Value
IUPAC Name ethyl (2E)-3-(benzylamino)but-2-enoate nih.gov
Molecular Formula C13H17NO2 cymitquimica.comnih.gov
Molecular Weight 219.28 g/mol nih.govglpbio.com
CAS Number 1020-67-3 nih.govglpbio.comchemicalbook.com
Synonyms 3-Benzylamino-but-2-enoic acid ethyl ester, Ethyl (2E)-3-(benzylamino)-2-butenoate cymitquimica.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-(benzylamino)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-3-16-13(15)9-11(2)14-10-12-7-5-4-6-8-12/h4-9,14H,3,10H2,1-2H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPJUWHLVMMSQO-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 3 Benzylamino but 2 Enoate

Conventional Condensation Approaches

Conventional methods for synthesizing Ethyl 3-(benzylamino)but-2-enoate rely on the condensation of a β-ketoester with a primary amine. These approaches can be performed without a catalyst, though they often require forcing conditions, or more commonly, with the aid of a catalyst to improve reaction rates and yields.

The most fundamental method for the synthesis of this compound is the direct condensation of ethyl acetoacetate (B1235776) with benzylamine (B48309). This reaction is a classic example of enamine formation from a β-dicarbonyl compound. wikipedia.orgmasterorganicchemistry.com The process typically involves heating a mixture of the two reactants, often in a solvent that allows for the azeotropic removal of water to drive the equilibrium towards the product. researchgate.net While this method is straightforward, it can suffer from drawbacks such as long reaction times, high temperatures, and the potential for side reactions. The general mechanism involves the nucleophilic attack of the benzylamine on the keto group of ethyl acetoacetate, followed by dehydration to yield the stable, conjugated enamine product. masterorganicchemistry.com The reaction between ethyl acetoacetate and various aromatic amines has been studied under different conditions to optimize the formation of the corresponding β-anilinocrotonic esters. zenodo.orgresearchgate.net

To overcome the limitations of the direct condensation method, a variety of catalysts have been developed to facilitate the synthesis of this compound and related β-enaminoesters. These catalysts function by activating either the β-ketoester or the amine, thereby lowering the activation energy of the reaction and allowing it to proceed under milder conditions.

Lewis acids are effective catalysts for this transformation. They coordinate to the carbonyl oxygen of the ethyl acetoacetate, increasing its electrophilicity and making it more susceptible to nucleophilic attack by benzylamine.

Iron(III) Salts: Iron(III) salts have proven to be efficient and environmentally benign catalysts. For instance, iron(III) triflate (Fe(OTf)₃) has been successfully employed for the synthesis of a variety of β-enamino ketones and esters under solvent-free conditions. researchgate.net This method offers high yields, short reaction times, and the catalyst can be recovered and reused. researchgate.net Similarly, ferric(III) ammonium (B1175870) nitrate (B79036) has been used as a catalyst for the reaction of 1,3-dicarbonyl compounds with primary amines at room temperature under solvent-free conditions, providing good yields of the corresponding β-enamino compounds. acgpubs.org

Gold(I)/Silver(I) Complexes: A combination of [(PPh₃)AuCl] and AgOTf has been developed as a highly efficient catalytic system for the synthesis of β-enaminones and β-enaminoesters. researchgate.netmdpi.comresearchgate.net This dual catalyst system allows the reaction between 1,3-dicarbonyl compounds and primary amines to proceed at room temperature under solvent-free conditions with low catalyst loading, affording the products in excellent yields. mdpi.comresearchgate.net

Zinc Acetate (B1210297): Zinc acetate (Zn(OAc)₂) is a mild and cost-effective Lewis acid catalyst that can be used for various organic transformations, including condensation reactions. jocpr.comnih.govresearchgate.net While its specific application for the synthesis of this compound is part of a broader scope of reactions, its utility in the related Biginelli condensation, which also involves a β-ketoester, highlights its potential. jocpr.com Zinc acetate's action as a mild Lewis acid enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack. nih.gov It is also noted for its use in the self-condensation of ethyl cyanoacetate. chemprob.org

Cerium(III) Chloride: Cerium(III) chloride (CeCl₃·7H₂O) is another effective Lewis acid catalyst for the synthesis of β-enaminones. researchgate.net It has been used to mediate the addition of Grignard reagents to β-enamino ketones and is generally applicable to the condensation of β-dicarbonyl compounds with amines. rsc.org

Ytterbium(III) Triflate: Ytterbium(III) triflate (Yb(OTf)₃) is a powerful Lewis acid catalyst that has been shown to be highly effective in the synthesis of β-enaminones under solvent-free conditions. researchgate.net The method is applicable to a wide range of substrates, including both aromatic and aliphatic amines, as well as cyclic and acyclic β-diketones. researchgate.net The high Lewis acidity of the Yb³⁺ ion is a key factor in its catalytic activity. scribd.com

The table below summarizes the research findings for Lewis acid-catalyzed synthesis of β-enaminones and β-enaminoesters.

CatalystSubstratesConditionsYieldReference
Fe(OTf)₃β-dicarbonyls, primary aminesSolvent-free, ambient temp.High researchgate.net
[(PPh₃)AuCl]/AgOTf1,3-dicarbonyls, primary aminesSolvent-free, room temp.76-98% mdpi.comresearchgate.net
CeCl₃·7H₂Oβ-dicarbonyls, aminesNot specifiedNot specified researchgate.net
Yb(OTf)₃β-diketones, aminesSolvent-freeVery good researchgate.net

Organocatalysts, which are small organic molecules, offer an alternative to metal-based catalysts and are often more environmentally friendly.

Trichloroacetic Acid (TCCA): Trichloroacetic acid can act as a proton source to catalyze enamine formation. It has been utilized in amine purification through the formation of ammonium salts, which can then be reversed. beilstein-journals.org This demonstrates its ability to interact with and protonate amines, a key step in acid-catalyzed enamine synthesis.

Acetic Acid: Acetic acid is a commonly used, weak Brønsted acid catalyst for the condensation of β-dicarbonyl compounds with amines. researchgate.net Its role is to protonate the carbonyl group of the ethyl acetoacetate, activating it for nucleophilic attack. It is a classic and cost-effective choice for promoting this type of reaction.

Diphenylammonium Triflate: Diphenylammonium triflate has been reported as an efficient organocatalyst for the synthesis of a wide range of β-enaminones from β-diketones and amines. This protocol is noted for being cost-effective and easy to handle, providing good to excellent yields under mild reaction conditions.

Catalyst-Mediated Enamine Formation

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to organic synthesis aims to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this often involves the use of solvent-free conditions and recyclable catalysts.

Performing reactions without a solvent offers significant environmental benefits by reducing waste and simplifying product purification. Several of the catalytic systems described above are highly effective under solvent-free conditions.

The use of Iron(III) triflate allows for a "green synthesis" of β-enamino ketones and esters by reacting β-dicarbonyl compounds with primary amines without any solvent. researchgate.net

The Gold(I)/Silver(I) catalyst system is also highly efficient for the synthesis of β-enaminoesters under solvent-free conditions at room temperature. mdpi.comresearchgate.net

Ytterbium(III) triflate has been successfully used to catalyze the condensation of β-diketones and amines under solvent-free conditions, yielding β-enaminones in very good yields. researchgate.net

Solid superacid catalysts like sulfated zirconia have also been employed for the synthesis of β-amino-α,β-unsaturated ketones and esters from β-dicarbonyl compounds and amines under solvent-free conditions. researchgate.net

The following table highlights various catalytic systems that operate under solvent-free conditions for the synthesis of β-enamino compounds.

CatalystReactionKey AdvantageReference
Fe(OTf)₃β-dicarbonyls + primary aminesRecyclable catalyst, high yields researchgate.net
[(PPh₃)AuCl]/AgOTf1,3-dicarbonyls + primary aminesMild conditions, low catalyst loading mdpi.comresearchgate.net
Yb(OTf)₃β-diketones + aminesApplicable to a wide range of substrates researchgate.net
Sulfated Zirconiaβ-dicarbonyls + aminesReusable solid superacid catalyst researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov In the context of producing β-enamino compounds, microwave irradiation offers significant advantages, including drastically reduced reaction times, increased yields, and often cleaner reactions with easier work-ups. scielo.brresearchgate.net

The synthesis of compounds like this compound can be efficiently achieved by reacting a β-dicarbonyl compound with an amine under microwave irradiation. researchgate.net This method often proceeds under solvent-free conditions, using a solid support such as Montmorillonite K-10 clay, which further enhances its green credentials by avoiding the use of potentially hazardous solvents. scielo.brresearchgate.net For instance, the reaction between ethyl acetoacetate and benzylamine can be facilitated by this technique. The focused heating effect of microwaves selectively activates the polar molecules involved in the reaction, leading to rapid product formation. researchgate.net This approach is not only faster but also aligns with the principles of green chemistry by minimizing waste and energy consumption. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of β-Enaminones

Parameter Conventional Heating Microwave Irradiation
Reaction Time Hours to days Seconds to minutes nih.govuaeh.edu.mx
Energy Consumption High Low
Solvent Use Often requires solvents Can be performed solvent-free scielo.brresearchgate.net
Yield Moderate to good Often higher yields scielo.brresearchgate.net

| Work-up | Can be complex | Generally simpler scielo.br |

Utilization of Ionic Liquids as Reaction Media

Ionic liquids (ILs) are salts with low melting points, often below 100°C, and are considered green alternatives to volatile organic solvents due to their negligible vapor pressure, high thermal stability, and recyclability. youtube.comunileoben.ac.at Their unique properties, such as tunable acidity and polarity, make them excellent media and even catalysts for a variety of organic transformations, including the synthesis of β-enamino esters. cdnsciencepub.comrsc.org

In the synthesis of this compound, a Brønsted acidic ionic liquid can act as both the solvent and the catalyst. cdnsciencepub.com This dual role simplifies the reaction setup and work-up procedure. The ionic liquid facilitates the condensation reaction between the β-ketoester (ethyl acetoacetate) and the amine (benzylamine) by activating the carbonyl group and promoting the removal of water. The use of ionic liquids can lead to high yields and selectivity under mild reaction conditions. cdnsciencepub.com Furthermore, the ionic liquid can often be recovered and reused for several cycles without a significant loss of activity, making the process more economical and sustainable.

Mechanochemical Synthesis (Ball Milling)

Mechanochemistry, particularly ball milling, represents a solvent-free and often catalyst-free approach to chemical synthesis. organic-chemistry.orgnih.gov This technique utilizes mechanical energy to induce chemical reactions between solid reactants. organic-chemistry.org The synthesis of enamines via ball milling has been shown to be highly efficient, with quantitative conversions achieved in very short reaction times, sometimes within minutes. organic-chemistry.org

For the synthesis of this compound, this method would involve the direct grinding of ethyl acetoacetate and benzylamine, possibly with a grinding auxiliary like fused quartz sand. organic-chemistry.org The mechanical forces generated in the ball mill facilitate intimate mixing and reaction at the molecular level. This method is notable for its high efficiency, minimal waste generation, and adherence to green chemistry principles. organic-chemistry.org It has been demonstrated that mechanochemical synthesis can produce enamines with high selectivity and in excellent isolated yields, often around 90%. organic-chemistry.org

Table 2: Key Features of Advanced Synthetic Methods

Method Key Advantages
Microwave-Assisted Synthesis Rapid reaction rates, high yields, solvent-free options. scielo.brresearchgate.net
Ionic Liquids Green solvent alternative, catalyst and medium in one, recyclable. cdnsciencepub.com

| Mechanochemical Synthesis | Solvent-free, catalyst-free potential, high efficiency, short reaction times. organic-chemistry.org |

Enzymatic Approaches to β-Amino Esters (General Context)

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly selective and environmentally friendly route to various chemical compounds, including β-amino esters. mdpi.comresearchgate.net Lipases, in particular, have been widely employed for their ability to catalyze reactions with high enantioselectivity under mild conditions. mdpi.commdpi.comnih.gov

While direct enzymatic synthesis of this compound from ethyl acetoacetate and benzylamine is less commonly reported, the broader context of enzymatic synthesis of β-amino esters is well-established. mdpi.commdpi.com Lipases can catalyze the aminolysis of esters, a reaction that involves the formation of an amide bond. umn.edu Furthermore, enzymatic methods have been successfully applied to the kinetic resolution of racemic β-amino esters, yielding enantiomerically pure products. mdpi.comnih.gov For example, lipase-catalyzed hydrolysis of racemic β-amino esters can selectively hydrolyze one enantiomer, leaving the other unreacted and thus resolved. mdpi.comnih.gov Lipases like Candida antarctica lipase (B570770) B (CAL-B) and lipases from Pseudomonas cepacia are frequently used for these transformations. mdpi.comnih.gov The reactions are typically carried out in organic solvents to control the water activity and can achieve excellent enantiomeric excess (ee) values, often exceeding 99%. mdpi.com

Mechanistic Investigations of Enamine Formation

The formation of an enamine from a carbonyl compound and a secondary amine is a fundamental reaction in organic chemistry. masterorganicchemistry.comchemistrysteps.comyoutube.com The mechanism involves a series of reversible steps, and understanding these steps is crucial for controlling the reaction outcome. masterorganicchemistry.comchemistrysteps.com

Reaction Pathway Analysis

The formation of this compound from ethyl acetoacetate and benzylamine (a primary amine, which forms a Schiff base that tautomerizes to the enamine) follows a well-established reaction pathway. masterorganicchemistry.comchemistrysteps.com The mechanism can be broken down into the following key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of benzylamine on the electrophilic carbonyl carbon of the β-keto group of ethyl acetoacetate. libretexts.org This step forms a tetrahedral intermediate known as a carbinolamine. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group, a process that can be facilitated by an acid catalyst. masterorganicchemistry.comlibretexts.org This converts the hydroxyl group into a better leaving group (water).

Dehydration: The lone pair of electrons on the nitrogen atom pushes out the water molecule, forming a protonated imine, also known as an iminium ion. masterorganicchemistry.comlibretexts.org

Deprotonation and Tautomerization: A base removes a proton from the α-carbon, leading to the formation of the final enamine product. chemistrysteps.com This final step establishes the carbon-carbon double bond of the enamine.

The entire process is an equilibrium, and the reaction is typically driven to completion by the removal of water, often through azeotropic distillation or the use of a dehydrating agent. chemistrysteps.com

Role of Intramolecular Hydrogen Bonding in Z-Selectivity

The stereochemistry of the resulting enamine, specifically the configuration around the C=C double bond, is a critical aspect. In the case of β-enamino esters derived from primary amines, the formation of the Z-isomer is often favored. This selectivity is largely attributed to the formation of a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen of the ester group. nih.govdoaj.org

This intramolecular hydrogen bond creates a stable six-membered pseudo-ring structure. mdpi.com The stability gained from this hydrogen bond makes the Z-isomer thermodynamically more favorable than the E-isomer, where such an interaction is not possible. X-ray crystallographic studies of similar β-enamino esters have confirmed the presence of this intramolecular hydrogen bond and the resulting Z-conformation. nih.gov The formation of this stable chelate ring is a key driving force for the high Z-selectivity observed in the synthesis of many β-enamino esters. scispace.com

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen, carbon, and other atomic nuclei environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Characteristic Shifts and Coupling

The ¹H NMR spectrum of Ethyl 3-(benzylamino)but-2-enoate provides distinct signals corresponding to each type of proton in the molecule. Analysis of a sample in deuterated chloroform (B151607) (CDCl₃) reveals the following key resonances and coupling patterns. scispace.com

The spectrum is characterized by a broad singlet for the N-H proton around 8.95 ppm, whose chemical shift can be variable depending on concentration and temperature. The vinylic proton appears as a singlet at approximately 4.54 ppm. The benzyl (B1604629) group protons show characteristic multiplets in the aromatic region (7.24-7.36 ppm), while the benzylic CH₂ protons are observed as a doublet at 4.44 ppm. The methyl group on the double bond gives a sharp singlet at 1.92 ppm. The ethyl ester protons present as a quartet around 4.09 ppm and a triplet at 1.25 ppm. scispace.com

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment Coupling Constant (J) Hz
8.95 br s 1H N-H
7.36-7.32 m 2H Aromatic C-H
7.28-7.24 m 3H Aromatic C-H
4.54 s 1H =C-H
4.44 d 2H N-CH₂-Ph 6.3
4.09 q 2H O-CH₂-CH₃ 7.2
1.92 s 3H =C-CH₃
1.25 t 3H O-CH₂-CH₃ 7.2

Source: SciSpace, 2013. scispace.com (Spectrum measured in CDCl₃ at 300 MHz)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks are observed for the carbonyl carbon, the olefinic carbons, the aromatic carbons, and the aliphatic carbons of the ethyl and benzyl groups.

The carbonyl carbon of the ester group is typically found significantly downfield. The two sp² carbons of the C=C double bond are located in the region between 80 and 165 ppm. The carbon attached to the nitrogen atom (C-N) shows a higher chemical shift compared to the other olefinic carbon. Carbons of the phenyl ring appear in the 126-140 ppm range. The aliphatic carbons, including the benzylic CH₂, the ester's O-CH₂, and the two methyl groups, are observed at the higher field end of the spectrum.

Table 2: Representative ¹³C NMR Chemical Shift Assignments for this compound

Chemical Shift (δ) ppm Assignment
170.6 C=O (Ester)
161.4 =C-N
140.4 Aromatic C (Quaternary)
128.6 Aromatic C-H
127.2 Aromatic C-H
126.8 Aromatic C-H
82.9 =C-H
58.4 O-CH₂
46.9 N-CH₂
19.3 =C-CH₃
14.6 O-CH₂-CH₃

Source: PubChem. nih.gov The spectrum is a computed representation and experimental values may vary.

Advanced NMR Techniques: ¹⁵N and ¹⁷O NMR Spectroscopy

Data from advanced NMR techniques such as ¹⁵N and ¹⁷O spectroscopy for this compound are not widely available in the scientific literature. Such studies would offer deeper insights into the electronic environment of the nitrogen and oxygen atoms, particularly regarding the delocalization of the nitrogen lone pair and the carbonyl group's polarization, but they are not routinely performed for standard characterization.

Vibrational Spectroscopy (Infrared, IR)

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. While a specific full-spectrum analysis for this compound is not detailed in the available literature, characteristic absorption bands can be predicted based on its structure and data from analogous compounds like Ethyl 3-(butylamino)but-2-enoate. scispace.com

The spectrum is expected to show a prominent N-H stretching vibration around 3300-3200 cm⁻¹. The C=O stretch of the α,β-unsaturated ester is anticipated in the region of 1660-1650 cm⁻¹, which is at a lower wavenumber than a typical saturated ester due to conjugation. A strong band corresponding to the C=C double bond stretch, coupled with the N-H bending vibration, is expected around 1610-1590 cm⁻¹. Other significant absorptions include C-H stretching of the aromatic and aliphatic groups just above and below 3000 cm⁻¹, respectively, and strong C-O stretching bands for the ester group in the 1300-1150 cm⁻¹ region. scispace.com

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3280 N-H Stretch Amine
~2960 C-H Stretch Aliphatic (CH₂, CH₃)
~1650 C=O Stretch α,β-Unsaturated Ester
~1610 C=C Stretch Alkene
~1500 N-H Bend Amine
~1270, ~1170 C-O Stretch Ester

*Source: Inferred from data on analogous compounds. scispace.com *

Electronic Absorption Spectroscopy (Ultraviolet-Visible, UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The extended conjugation in this compound, involving the phenyl ring, the amino group, the C=C double bond, and the carbonyl group, is expected to result in significant absorption in the UV region. However, specific experimental data detailing the absorption maxima (λmax) for this compound are not available in the cited sources.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a compound and its fragments, allowing for the determination of its molecular weight and structural features.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z = 219, which corresponds to its molecular weight. nih.gov A prominent fragment is often observed at m/z = 146.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The calculated exact mass for the molecular formula C₁₃H₁₇NO₂ is 219.125928785 Da. nih.gov Experimental analysis via electrospray ionization (ESI-MS) often shows the protonated molecule [M+H]⁺. scispace.com

Table 4: Mass Spectrometry Data for this compound

Technique Ion m/z (Observed) Formula m/z (Calculated)
GC-MS [M]⁺ 219 C₁₃H₁₇NO₂ 219.28
HRMS (Calculated) [M] C₁₃H₁₇NO₂ 219.125928785

Source: PubChem, SciSpace. nih.govscispace.com

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like ethyl 3-(benzylamino)but-2-enoate. DFT calculations offer a balance between computational cost and accuracy, making them well-suited for studying the intricacies of this compound.

Optimized Geometries and Molecular Structures

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound. The process involves finding the minimum energy structure on the potential energy surface. For β-enaminones, a key structural feature is the quasi-planar six-membered ring formed by the N-H···O=C intramolecular hydrogen bond.

Computational studies on analogous β-enaminones suggest that the geometry of this compound is characterized by extensive electron delocalization within the O=C-C=C-N fragment. This delocalization leads to specific bond lengths that are intermediate between typical single and double bonds. For instance, the C=C and C-N bond lengths are expected to be around 1.38 Å and 1.34 Å, respectively, indicating significant π-electron sharing. The planarity of the core structure is a critical factor in facilitating this delocalization.

ParameterExpected Value
C=C Bond Length~1.38 Å
C-N Bond Length~1.34 Å
N-H···O Distance~1.8 - 2.0 Å
N-H···O Angle~140° - 150°

Note: These are expected values based on DFT calculations of similar β-enaminone structures.

Conformational Landscape Analysis

The presence of rotatable bonds in this compound, such as the C-N bond and the bonds within the benzyl (B1604629) and ethyl groups, gives rise to a complex conformational landscape. DFT calculations can be employed to explore the different possible conformers and their relative energies.

The most stable conformer is anticipated to be the one that maximizes the strength of the intramolecular hydrogen bond and minimizes steric hindrance. It is expected that the Z-isomer, with the bulky benzylamino and ethyl ester groups in a trans-like arrangement with respect to the C=C bond, will be the most stable. Within this isomeric form, different rotational conformers (rotamers) arising from the orientation of the benzyl and ethyl groups can be computationally investigated. The energy differences between these rotamers are typically small, and they may coexist at room temperature.

Intramolecular Hydrogen Bonding (IHB) Strength and Nature

A defining characteristic of this compound is the intramolecular hydrogen bond (IHB) between the amino hydrogen (N-H) and the carbonyl oxygen (C=O). The strength and nature of this interaction can be thoroughly investigated using computational methods, particularly Natural Bond Orbital (NBO) analysis.

NBO analysis provides a chemical graph theory-based description of the electron density distribution. For the IHB in this compound, NBO analysis is expected to reveal a charge transfer from the lone pair of the carbonyl oxygen to the antibonding orbital of the N-H bond (n(O) → σ*(N-H)). The second-order perturbation energy (E(2)) associated with this interaction quantifies the strength of the hydrogen bond. Higher E(2) values indicate a stronger IHB. This interaction is a key factor in the stabilization of the planar conformation of the molecule.

Prediction of Vibrational Frequencies and Spectroscopic Parameters

DFT calculations are a reliable method for predicting the vibrational frequencies of molecules. The calculated frequencies can be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to aid in the assignment of vibrational modes.

For this compound, the calculated vibrational spectrum is expected to show characteristic bands for the N-H stretching, C=O stretching, and C=C stretching modes. The N-H stretching frequency is particularly sensitive to the strength of the intramolecular hydrogen bond; a stronger bond leads to a lower frequency and a broader peak. Similarly, the C=O stretching frequency will be red-shifted (lowered) due to its participation in the hydrogen bond. Theoretical calculations can help to disentangle the complex vibrational spectra of this molecule, where modes can be coupled. researchgate.net

Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H Stretch3200 - 3400
C=O Stretch1640 - 1660
C=C Stretch1580 - 1600

Note: These are expected wavenumber ranges based on DFT calculations of similar β-enaminone structures.

Calculation of NMR Chemical Shifts and Coupling Constants

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, are invaluable for validating experimental data and aiding in structural elucidation. researchgate.net DFT methods, particularly when paired with appropriate basis sets and functionals, can provide accurate predictions of ¹H and ¹³C NMR spectra. researchgate.net

For this compound, the calculated chemical shift of the N-H proton is expected to be significantly downfield, a direct consequence of the intramolecular hydrogen bond. The chemical shifts of the vinylic proton and the carbon atoms involved in the delocalized system are also sensitive to the electronic environment and can be accurately predicted. Comparing the calculated and experimental NMR spectra can confirm the predominant conformation in solution.

Molecular Dynamics Simulations (Potential Future Research)

While DFT calculations provide detailed information about the static properties of a single molecule, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of this compound in a condensed phase, such as in a solvent or in the solid state.

MD simulations could be employed in future research to:

Explore conformational dynamics: Investigate the flexibility of the molecule and the transitions between different conformers over time.

Study solvation effects: Analyze the explicit interactions between the solute and solvent molecules and their impact on the molecular structure and hydrogen bonding.

Simulate crystal packing: Predict the arrangement of molecules in the solid state and understand the intermolecular forces that govern the crystal structure.

By combining the strengths of both DFT and MD, a comprehensive understanding of the chemical and physical properties of this compound can be achieved.

Reactivity and Synthetic Applications of Ethyl 3 Benzylamino but 2 Enoate

As a Versatile Enamine Intermediate in Organic Transformations

Ethyl 3-(benzylamino)but-2-enoate is classified as a β-enamino ester. This class of compounds is characterized by the presence of an amine group attached to a carbon-carbon double bond, which is conjugated with an ester group. This arrangement of functional groups imparts a unique reactivity profile to the molecule. Enamines, in general, are highly reactive and serve as synthetic equivalents of enolates. The nitrogen atom, being a powerful π-donor, increases the electron density of the double bond, making the α-carbon (the carbon adjacent to the nitrogen and the double bond) particularly nucleophilic. masterorganicchemistry.com

The versatility of this compound as a synthetic intermediate stems from the multiple reactive sites within its structure. The nucleophilic α-carbon can react with a variety of electrophiles, such as alkyl halides and Michael acceptors, in what is known as the Stork enamine alkylation. masterorganicchemistry.com This allows for the formation of new carbon-carbon bonds at the α-position.

Furthermore, the enamine can be hydrolyzed back to its parent carbonyl compound under acidic conditions. masterorganicchemistry.com This reactivity allows for the use of the enamine as a protecting group for the ketone functionality or as a means to introduce substituents at the α-position of a ketone. The presence of the ester group also provides a handle for further transformations, such as reduction, hydrolysis, or amidation.

The benzyl (B1604629) group on the nitrogen atom also plays a role in the compound's reactivity and can be cleaved under certain conditions, providing a route to primary or other secondary amines. The combination of these reactive features makes this compound a powerful tool for organic chemists in the construction of complex molecular architectures.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

One of the most significant applications of this compound is in the synthesis of nitrogen-containing heterocyclic compounds. These structures are of immense interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules.

Pyridine (B92270) and Dihydropyridine (B1217469) Derivatives

This compound is a key precursor in the synthesis of pyridine and dihydropyridine derivatives, often through variations of the Hantzsch pyridine synthesis. nih.govnih.govnih.govnih.gov The classical Hantzsch synthesis involves a one-pot condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia source. nih.gov In modified versions, a pre-formed enamine, such as this compound, can be used in place of the β-ketoester and ammonia.

The reaction typically proceeds through the condensation of an aldehyde with a β-dicarbonyl compound to form an α,β-unsaturated carbonyl compound. This intermediate then undergoes a Michael addition with the enamine, followed by cyclization and dehydration to afford the dihydropyridine ring. Subsequent oxidation, often with reagents like ferric chloride or manganese dioxide, leads to the aromatic pyridine ring. nih.gov The use of a pre-formed enamine like this compound can offer better control over the regioselectivity of the reaction.

Reactant 1Reactant 2Catalyst/ConditionsProductReference
BenzaldehydeEthyl acetoacetate (B1235776)Fe3O4@Phen@Cu, Water, 60 °CDiethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate nih.gov
3-NitrobenzaldehydeMethyl 3-aminocrotonateIsopropyl alcohol, Molecular Sieves 3A2-Chloroethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate nih.gov

Pyrrolo[1,2-a]quinoline (B3350903) Carboxylic Acids (Quinolone Antibiotic Analogs)

The pyrrolo[1,2-a]quinoline scaffold is a core structure in a number of biologically active compounds, including analogs of quinolone antibiotics. The synthesis of these tricyclic heterocycles can be achieved through various strategies, and the use of enamine intermediates is a plausible approach. While direct synthesis from this compound is not extensively documented in readily available literature, related methodologies suggest its potential. For instance, the synthesis of pyrrolo[1,2-a]pyrazines has been achieved through the cyclization of 2-formylpyrrole-based enaminones. mdpi.com This suggests that a similar strategy involving the reaction of an appropriate ortho-substituted aniline (B41778) derivative with this compound or a related β-dicarbonyl compound could lead to the formation of the pyrrolo[1,2-a]quinoline ring system.

A general approach to pyrrolo[1,2-a]quinoxalines involves the cyclization of N-(2-acylaminophenyl)pyrroles. rsc.org This highlights the importance of forming a pyrrole (B145914) ring fused to a quinoline (B57606) precursor.

Spiroisoxazolones via Spiroannulation Reactions

Spiroisoxazolones are a class of spirocyclic compounds that have gained interest in medicinal chemistry. The synthesis of these compounds can be achieved through spiroannulation reactions, and enamines can serve as key intermediates in these transformations. The reaction of enamines with isoxazol-5-ones that are unsubstituted at the 4-position has been shown to produce 4-alkenylisoxazol-5-olate salts. rsc.org These salts can then be converted to 4-alkylideneisoxazolones.

More advanced strategies involve the cascade reaction between α,β-unsaturated aldehydes and isoxazolones under synergistic catalysis, where an enamine intermediate is formed in situ. nih.govnih.gov This approach allows for the enantioselective synthesis of chiral spiroisoxazolone derivatives. While a direct example using this compound is not immediately available, its enamine character makes it a suitable candidate for such transformations.

Reactant 1Reactant 2CatalystProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
IsoxazoloneCinnamaldehydeChiral secondary amine and Palladium(0)Chiral spiroisoxazoloneup to 20:1up to 99% nih.govnih.gov

Pyrazoles and Diazepines

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are significant pharmacophores. A common method for their synthesis is the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). beilstein-journals.org Enaminones, such as this compound, can serve as precursors to the 1,3-dicarbonyl system or react directly with hydrazine derivatives. The reaction of enaminones with hydrazines typically proceeds via a cyclocondensation reaction to furnish the pyrazole (B372694) ring. beilstein-journals.org Multicomponent reactions involving an aldehyde, a β-ketoester, hydrazine, and another component like malononitrile (B47326) are also widely used to construct functionalized pyrazole systems, such as pyrano[2,3-c]pyrazoles. nih.govnih.gov

Diazepines, seven-membered heterocyclic rings containing two nitrogen atoms, are also accessible through reactions involving enamine intermediates. For example, the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives has been achieved through the reaction of ketimine intermediates with aldehydes, catalyzed by heteropolyacids. nih.gov The formation of the diazepine (B8756704) ring often involves an intramolecular cyclization of a suitably functionalized linear precursor, which can be assembled using enamine chemistry.

Benzofuro-Fused Triazines (Related Enamine Applications)

The synthesis of complex fused heterocyclic systems, such as benzofuro-fused triazines, often relies on the reactivity of versatile intermediates. While a direct application of this compound in the synthesis of benzofuro-fused triazines is not prominently reported, the chemistry of related enamines and enaminones provides a strong indication of its potential utility. For instance, the synthesis of β-aminoenals has been achieved through the reaction of 1,2,3-triazine (B1214393) with secondary amines, proceeding through a nucleophilic addition and subsequent ring opening. nih.gov This demonstrates the reactivity of triazines towards amine-derived nucleophiles.

Furthermore, the general reactivity of enamines allows for their participation in cycloaddition reactions and condensations with various nitrogen-containing reagents, which are key steps in the formation of triazine rings. The application of β-enaminoates in the construction of fused heterocyclic systems is a broad and active area of research, and the principles governing these reactions are likely applicable to the synthesis of benzofuro-fused triazines using this compound as a starting material.

Derivatization Reactions of the Enamino Ester Moiety

The enamino ester functionality in this compound features a nucleophilic α-carbon and a reactive N-H group, allowing for various derivatization reactions. These reactions are crucial for synthesizing novel compounds with potentially valuable chemical and biological properties.

Electrophilic Trifluoromethylthiolation

The introduction of a trifluoromethylthio (SCF₃) group into organic molecules is of significant interest due to the unique properties it imparts, such as high lipophilicity and metabolic stability. β-Enamino esters like this compound are excellent substrates for electrophilic trifluoromethylthiolation. The enamine system is electron-rich, rendering the α-carbon nucleophilic and susceptible to attack by electrophiles.

The reaction is typically carried out using an electrophilic SCF₃ source, such as N-(trifluoromethylthio)phthalimide. nih.govkaust.edu.sa The mechanism involves the attack of the α-carbon of the enamino ester onto the electrophilic sulfur atom of the trifluoromethylthiolating reagent. This process leads to the formation of a new carbon-sulfur bond at the α-position, yielding an α-(trifluoromethylthio)-β-amino ester derivative. Such reactions on related β-ketoesters have been shown to proceed with high yield. nih.govdocumentsdelivered.com The presence of the SCF₃ group in the resulting molecule can significantly alter its electronic and physical properties.

Phenylcarbamothioyl Derivatives

The nitrogen atom of the enamino ester can also act as a nucleophile, particularly after deprotonation. This reactivity allows for the synthesis of various derivatives, including those containing a phenylcarbamothioyl group. This transformation is achieved by reacting this compound with phenyl isothiocyanate.

The reaction proceeds via the nucleophilic attack of the enamine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate. rsc.org This addition forms a thiourea-type linkage. The reaction of enamines with isothiocyanates is a well-established method for creating C-N and C-S bonds, leading to complex heterocyclic structures or substituted thioureas. rsc.org The resulting phenylcarbamothioyl derivative incorporates a bulky, sulfur-containing group, which can serve as an intermediate for further cyclization reactions or as a final product with specific chemical characteristics.

Table 1: Derivatization Reactions of this compound

Section Reaction Type Reagent Functional Group Introduced Product Type
5.3.1 Electrophilic Trifluoromethylthiolation N-(Trifluoromethylthio)phthalimide Trifluoromethylthio (-SCF₃) α-(Trifluoromethylthio)-β-amino ester
5.3.2 Nucleophilic Addition Phenyl Isothiocyanate Phenylcarbamothioyl (-C(S)NHPh) N-Phenylcarbamothioyl-enamine

Role in Polymer Chemistry

While the direct polymerization of this compound is not a common application, the structural motifs it represents are relevant to polymer science, particularly in the context of poly(β-amino ester)s (PBAEs).

Precursor in the Synthesis of Poly(β-amino ester)s (PBAEs)

This compound is not a typical monomer for the synthesis of poly(β-amino ester)s (PBAEs). The synthesis of PBAEs is a step-growth polymerization that classically proceeds via the Michael addition of a primary or bis(secondary) amine to a bis(acrylate ester). google.comacs.orgacs.org This reaction creates the characteristic β-amino ester linkage in the polymer backbone. A wide library of PBAEs can be generated by varying the amine and diacrylate monomers. nih.govfrontiersin.orgresearchgate.net For polymerization to occur, monomers must be at least difunctional. This compound, having only one secondary amine and no acrylate (B77674) group, cannot act as a monomer in this polymerization scheme.

The standard synthesis involves combining amine-containing monomers, such as 5-amino-1-pentanol (B144490) or piperazine, with diacrylate monomers like 1,4-butanediol (B3395766) diacrylate. nih.govscirp.org The reaction is often performed at elevated temperatures (e.g., 90-100°C) and can be carried out without a solvent. acs.orgnih.gov The stoichiometry of the monomers is a critical parameter that controls the molecular weight of the resulting polymer and determines the end-group functionality (either amine or acrylate). acs.org Highly branched PBAEs can also be synthesized by including trifunctional or multifunctional amines or acrylates, which can enhance properties like DNA condensation for gene delivery applications. nih.govacs.orgresearchgate.net

Applications of PBAEs in Polymer-Based Systems (General Context)

Poly(β-amino ester)s are a significant class of biodegradable and pH-responsive polymers with numerous applications in biomedical systems. documentsdelivered.comrsc.org Their regular backbone structure contains ester linkages that are susceptible to hydrolysis, leading to biocompatible degradation products, which reduces cytotoxicity compared to non-degradable cationic polymers. acs.orgnih.gov

The tertiary amines in the PBAE backbone have pKa values typically in the range of 6.0-7.5. This allows them to become protonated in acidic environments, such as within endosomes and lysosomes (pH 5.0-6.5). rsc.org This pH-responsiveness is key to their success as delivery vectors.

Key applications of PBAEs include:

Gene Delivery: As cationic polymers, PBAEs can electrostatically complex with negatively charged nucleic acids (like plasmid DNA and siRNA) to form nanoparticles, often called polyplexes. google.comnih.govnih.gov These nanoparticles protect the genetic material from degradation and facilitate its entry into cells. The "proton sponge" effect, caused by the buffering capacity of the amines, is thought to promote endosomal escape, releasing the genetic payload into the cytoplasm. nih.gov

Drug Delivery: PBAEs are used to encapsulate and deliver a variety of therapeutic agents, including anticancer drugs. documentsdelivered.comrsc.orgrsc.org The pH-sensitive nature of the polymer can be exploited for targeted drug release in the acidic microenvironment of tumors or within specific cellular compartments.

Biomaterials and Tissue Engineering: The biocompatibility and degradability of PBAEs make them suitable for creating scaffolds for tissue engineering and as components of hydrogels. researchgate.net

The versatility in monomer selection allows for the creation of large libraries of PBAEs with fine-tuned properties for specific applications, making them a leading class of materials in non-viral gene therapy and advanced drug delivery systems. frontiersin.orgresearchgate.netresearchgate.net

Stereochemical Aspects and Isomerization of Ethyl 3 Benzylamino but 2 Enoate

Z/E Isomerism and Stereoisomeric Characterization

The presence of a carbon-carbon double bond (C=C) in ethyl 3-(benzylamino)but-2-enoate restricts free rotation, giving rise to geometric isomerism, specifically Z/E isomerism. studymind.co.ukdocbrown.info This type of stereoisomerism results in two distinct isomers, designated as (Z)-ethyl 3-(benzylamino)but-2-enoate and (E)-ethyl 3-(benzylamino)but-2-enoate. studymind.co.uknih.gov

The 'Z' and 'E' notation is based on the Cahn-Ingold-Prelog (CIP) priority rules. For each carbon atom of the double bond, the attached groups are assigned priorities based on their atomic number. youtube.com

Z-isomer: The higher priority groups on each carbon of the double bond are on the same side ("zusammen" in German). studymind.co.ukdocbrown.info

E-isomer: The higher priority groups on each carbon of the double bond are on opposite sides ("entgegen" in German). studymind.co.ukdocbrown.info

In the case of this compound, the groups attached to the C2 and C3 carbons of the but-2-enoate backbone determine the isomeric form. The IUPAC name for the E isomer is ethyl (E)-3-(benzylamino)but-2-enoate. nih.gov

The characterization and differentiation of these isomers are accomplished through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The chemical shifts and coupling constants of the protons attached to or near the double bond are distinct for the Z and E isomers. Infrared (IR) spectroscopy can also provide clues about the isomeric configuration through characteristic vibrational frequencies. nih.govchadlandrie.com X-ray crystallography offers definitive structural elucidation, confirming the spatial arrangement of the atoms in the solid state. researchgate.net

Factors Influencing Z/E Ratios in Synthesis and Equilibrium

The synthesis of this compound typically involves the condensation reaction between ethyl acetoacetate (B1235776) and benzylamine (B48309). The ratio of the resulting Z and E isomers is not arbitrary and can be influenced by several factors during the synthesis and subsequent equilibration.

The less stable E isomer can spontaneously convert to the more stable Z isomer. researchgate.net The stability of the isomers is influenced by intramolecular hydrogen bonding. In the Z-isomer, an intramolecular hydrogen bond can form between the N-H proton of the benzylamino group and the carbonyl oxygen of the ester group, creating a stable six-membered ring-like structure. This interaction is generally not possible in the E-isomer, making it less stable.

The reaction conditions play a crucial role in determining the kinetic and thermodynamic product distribution. Factors that can influence the Z/E ratio include:

Solvent: The polarity of the solvent can affect the stability of the transition states leading to the formation of each isomer and can influence the position of the equilibrium between the isomers.

Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for isomerization, allowing the system to reach thermodynamic equilibrium, which typically favors the more stable Z-isomer.

Catalysts: The presence of acid or base catalysts can accelerate the rate of both the forward reaction and the isomerization, influencing the final isomeric ratio.

Diastereoselective Transformations Involving this compound

The chiral nature of this compound, when a chiral center is present, or its ability to be a prochiral substrate, makes it a valuable component in diastereoselective transformations. osi.lv These reactions are crucial in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a product. researchgate.net

Diastereoselective reactions involving this compound often utilize a chiral auxiliary. osi.lv A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

An example of a diastereoselective transformation is the Michael addition of a nucleophile to the double bond of this compound that has been modified with a chiral auxiliary. The steric and electronic properties of the chiral auxiliary direct the incoming nucleophile to attack one face of the double bond preferentially, leading to the formation of one diastereomer in excess over the other. thieme-connect.de

Emerging Research Directions and Future Perspectives

Development of Novel and More Sustainable Synthetic Routes

The traditional synthesis of enaminones often involves the condensation of β-dicarbonyl compounds with amines, which can sometimes require harsh conditions or lead to mixtures of products. beilstein-archives.orgnih.gov Current research is heavily focused on developing more sustainable and efficient synthetic methods.

A significant area of development is the use of novel catalytic systems. For instance, copper nanoparticles have been demonstrated as highly effective catalysts for the reaction between primary amines and β-dicarbonyl compounds. researchgate.net Similarly, a combination of gold(I) and silver(I) catalysts has been shown to be effective for the synthesis of β-enaminones and β-enaminoesters under solvent-free conditions at room temperature. nih.gov Photocatalysis is another emerging green chemistry tool, utilizing light energy to drive chemical reactions, and has been explored for the synthesis of enaminones. beilstein-archives.orgchemistryforsustainability.orgelifesciences.org This approach minimizes the use of hazardous reagents and reduces energy consumption. beilstein-archives.org

Furthermore, catalyst-free methods are gaining traction. Some transformations can be achieved under mild conditions in the absence of any catalyst, for example, by reacting benzohydrazonamides with cyclic 1,3-diketones. tandfonline.com Mechanochemical grinding, a solvent-free technique, has also been employed for the amination of 1,3-dicarbonyl compounds. organic-chemistry.org These green chemistry approaches, including the use of biocompatible conditions such as phosphate (B84403) buffer systems, are paving the way for more environmentally friendly production of enaminones like Ethyl 3-(benzylamino)but-2-enoate. semanticscholar.org

Exploration of Expanded Derivatization and Functionalization Strategies

The reactivity of the enaminone scaffold allows for a wide range of derivatization and functionalization reactions, making this compound a valuable intermediate for creating diverse molecular structures. A key area of research is the site-selective transformation of β-enaminones through transition-metal-catalyzed C–H bond functionalization and annulation. rsc.orgrsc.org The carbonyl and amine groups within the enaminone structure can act as directing groups, enabling the functionalization of C–H bonds at various positions. rsc.org

These functionalization strategies open pathways to a multitude of heterocyclic compounds. For example, β-enaminones are used as synthons for pyrroles, pyridines, oxazoles, imidazoles, and other nitrogen-containing heterocycles. rsc.orgacs.orgnih.goveurjchem.com The reaction of enaminones with different active methylene (B1212753) reagents can lead to novel pyridine (B92270) derivatives. tsijournals.com They can also be used in the synthesis of pyrazoles and pyrimidines. tsijournals.comorgsyn.org The ability to undergo such a wide array of cyclization and functionalization reactions underscores the importance of this compound as a versatile building block in medicinal and materials chemistry. rsc.org

Integration with Flow Chemistry and Continuous Processing

Flow chemistry, utilizing microreactors, is a rapidly developing field that offers significant advantages over traditional batch processing, including enhanced safety, better process control, and scalability. nih.govnih.govmdpi.com The integration of flow chemistry for the synthesis and derivatization of this compound represents a promising future direction.

Microreactors provide a high surface-to-volume ratio, leading to efficient heat and mass transfer, which is particularly beneficial for highly exothermic or fast reactions. nih.govyoutube.com This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. nih.govyoutube.com While the direct application of flow chemistry to this compound is still an emerging area, the successful continuous flow synthesis of related compounds like β-aminoketones demonstrates its feasibility and potential. researchgate.netnih.gov The development of robust flow processes for the synthesis and subsequent functionalization of this compound could streamline the production of its derivatives for various applications. thieme-connect.de

Advanced Computational Modeling for Predicting Reactivity and Selectivity

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemistry for understanding and predicting the behavior of molecules. ut.ac.irnih.gov For this compound and other enaminones, DFT calculations can provide deep insights into their electronic structure, reactivity, and the mechanisms of their reactions. ut.ac.irresearchgate.netrsc.org

These computational studies can help in justifying the formation of specific products in a reaction and in understanding the factors that control regioselectivity and stereoselectivity. ut.ac.irresearchgate.net For instance, DFT can be used to investigate charge distribution, identify nucleophilic and electrophilic centers, and calculate the energies of transition states to predict the most likely reaction pathways. ut.ac.irnih.gov By modeling the interaction of enaminones with different reagents and catalysts, researchers can rationalize experimental observations and design more efficient and selective synthetic strategies. researchgate.net This predictive power accelerates the discovery and optimization of new reactions and applications for this compound.

Investigation into New Applications as Building Blocks for Complex Molecules

The inherent reactivity and multiple functionalization sites of this compound make it an ideal building block for the synthesis of complex and biologically active molecules. nih.govrsc.org Research is continuously uncovering new ways to utilize this versatile synthon in the construction of intricate molecular architectures.

Enaminones are widely employed in the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals. rsc.orgmdpi.comjmchemsci.com They serve as key intermediates for producing compounds with potential anticonvulsant, anti-inflammatory, and antitumor activities. nih.gov For example, they can be transformed into various nitrogen-containing heterocycles like pyrazoles, pyridinones, and pyrimidinones. tsijournals.comeurjchem.com The development of one-pot, multi-component reactions involving enaminones further expands their synthetic utility, allowing for the rapid assembly of complex molecules from simple precursors. organic-chemistry.org The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel pathways for the synthesis of valuable and complex chemical entities. nih.gov

Q & A

What are the optimal synthetic methodologies for Ethyl 3-(benzylamino)but-2-enoate, and how do catalytic systems influence reaction efficiency?

The compound is commonly synthesized via condensation of ethyl acetoacetate with benzylamine. A key advancement involves using trichloroisocyanuric acid (TCCA) as a catalyst in acetonitrile under ice-bath conditions, achieving >95% conversion in 15 minutes. React IR monitoring reveals the emergence of a C-N bond peak at 1647 cm⁻¹ and the disappearance of the ethyl acetoacetate carbonyl peak at 1752 cm⁻¹ . Alternatively, solvent-free conditions with B₂O₃/Al₂O₃ as a heterogeneous catalyst yield comparable results, with IR and NMR data confirming product purity . Catalyst choice impacts reaction kinetics and scalability: TCCA accelerates the reaction significantly compared to uncatalyzed systems (50% conversion in 15 minutes vs. <50% without catalyst) .

How can spectroscopic techniques differentiate this compound from structurally similar enamines?

Key spectroscopic identifiers include:

  • IR : A sharp peak at ~1647 cm⁻¹ (C-N stretching) and absence of the ethyl acetoacetate carbonyl peak at 1752 cm⁻¹ .
  • ¹H NMR : Characteristic signals at δ 1.26 ppm (triplet, CH₃ of ethyl group), δ 4.10–4.43 ppm (quartet and doublet for ethyl and benzyl CH₂ groups), and δ 7.24–7.37 ppm (benzyl aromatic protons) .
  • ¹³C NMR : Peaks at δ 170.5 ppm (ester carbonyl), δ 161.7 ppm (enamine C=N), and δ 138.7 ppm (aromatic carbons) .
    These features distinguish it from analogs like (Z)-ethyl 3-(propylamino)but-2-enoate, which lack benzyl-related signals .

What mechanistic insights explain the role of TCCA in accelerating enamine formation?

TCCA acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of ethyl acetoacetate to enhance electrophilicity. This facilitates nucleophilic attack by benzylamine, forming a tetrahedral intermediate that dehydrates to the enamine. React IR data show rapid disappearance of the carbonyl peak (1752 cm⁻¹) and concurrent emergence of the C-N peak (1647 cm⁻¹), supporting a stepwise mechanism . The catalyst’s efficiency is attributed to its ability to stabilize transition states and lower activation energy, enabling near-quantitative conversion under mild conditions .

How do solvent-free conditions impact the synthesis and purity of this compound?

Solvent-free synthesis using B₂O₃/Al₂O₃ reduces side reactions (e.g., hydrolysis) and simplifies purification. The absence of solvent minimizes competing pathways, resulting in >90% yield and high enantiomeric purity, as confirmed by NMR and chromatographic analysis . However, reaction times may increase slightly compared to TCCA-catalyzed systems (30–60 minutes vs. 15 minutes) .

How can researchers resolve contradictions in reported reaction kinetics for enamine formation?

Discrepancies in reaction rates (e.g., catalyst-free vs. catalyzed systems) arise from differences in experimental setups (e.g., temperature, reagent ratios). To address this:

  • Use in situ monitoring (e.g., React IR) to track real-time conversion .
  • Standardize conditions (e.g., ice bath for TCCA, 60°C for B₂O₃/Al₂O₃) .
  • Compare turnover frequencies (TOFs) rather than absolute yields to account for catalytic efficiency .

What advanced applications does this compound have in materials science?

The compound serves as a precursor in vitrimer synthesis, where its enamine group enables dynamic covalent bonding. For example, it participates in autocatalytic transesterification reactions at 60–140°C, forming thermally reprocessable polymers. NMR kinetics reveal pseudo-first-order behavior with rate constants dependent on catalyst loading (e.g., acetic acid or sodium acetate) .

What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

Key challenges include:

  • Catalyst recovery : B₂O₃/Al₂O₃ can be reused 5–6 times with minimal activity loss, while TCCA may require neutralization .
  • Purification : Column chromatography is often needed for high-purity isolates. Alternative methods like recrystallization (using hexane/ethyl acetate) can reduce costs .
  • Moisture sensitivity : Reactions should be conducted under anhydrous conditions to prevent hydrolysis of the enamine .

How does this compound participate in radical-based synthetic routes?

The compound undergoes radical addition with trichloroacetyl chloride to form intermediates for alkaloid synthesis. For example, ethyl (E)-4-[benzyl-(2,2,2-trichloroacetyl)amino]but-2-enoate is synthesized in 88% yield under radical initiation, as confirmed by HRMS and NMR .

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Ethyl 3-(benzylamino)but-2-enoate

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